molecular formula C9H11NO3 B3296421 ethyl 5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylate CAS No. 893638-43-2

ethyl 5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylate

Cat. No.: B3296421
CAS No.: 893638-43-2
M. Wt: 181.19 g/mol
InChI Key: CAJBQPZCGFXGKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylate is a chemical compound with the molecular formula C9H11NO3. It belongs to the class of isoxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of hydroximinoyl chlorides with terminal alkynes in the presence of a catalyst . Another approach involves the cycloaddition reaction of N-methyl-C-arylnitrones with N-substituted maleimides .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted isoxazole derivatives .

Scientific Research Applications

Ethyl 5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylate is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5,6-dihydro-4H-cyclopenta[d][1,2]oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-12-9(11)8-6-4-3-5-7(6)13-10-8/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJBQPZCGFXGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2=C1CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
ethyl 5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylate
Reactant of Route 5
ethyl 5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylate
Reactant of Route 6
ethyl 5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.